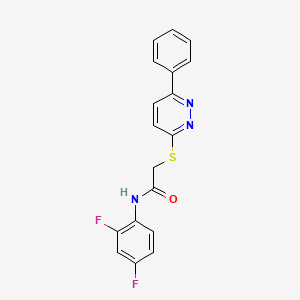
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide" is a derivative of sulfanilamide, which is a molecule known for its antimicrobial properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfanylacetamide groups have been synthesized and characterized, indicating a potential for biological activity, including antiviral properties against targets like SARS-CoV-2 protease .
Synthesis Analysis
The synthesis of related sulfanilamide derivatives involves multiple steps, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Signatures and Molecular Interactions
- N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a molecule with antiviral properties, has been extensively characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study involved density functional theory calculations and explored molecular aspects like geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. The vibrational spectral analysis and Hirshfeld surface analysis provided insights into the molecule's stability and intermolecular interactions, which are crucial for understanding its pharmacokinetic properties and inhibition activity against viruses (Mary et al., 2022).
Inhibition of Glutaminase and Anticancer Evaluation
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share structural similarities with N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models. The structure-activity relationship studies aimed to improve the drug-like properties of these compounds (Shukla et al., 2012).
Anticancer Activity of Arylsulfonyl Derivatives
- A series of 4-arylsulfonyl-1,3-oxazoles, structurally related to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and evaluated for their anticancer activities against a variety of cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of such molecules in cancer therapy (Zyabrev et al., 2022).
Antibacterial, Antifungal, and Anthelmintic Screening
- Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, another molecule structurally akin to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. The study not only provided insights into the biological activities of these compounds but also explored their potential in latent fingerprint analysis for forensic applications (Khan et al., 2019).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-6-7-16(14(20)10-13)21-17(24)11-25-18-9-8-15(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOJQWZMTWZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

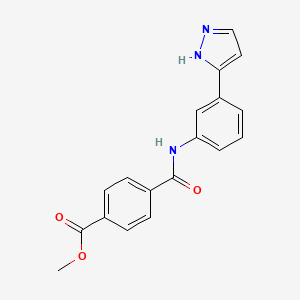



![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)
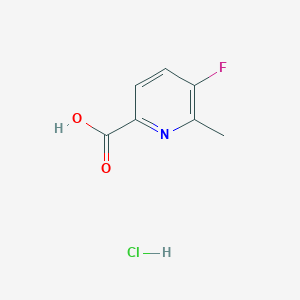
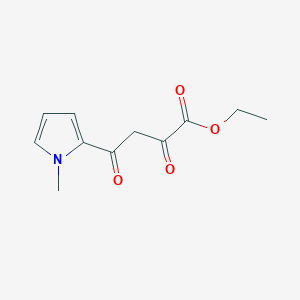
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
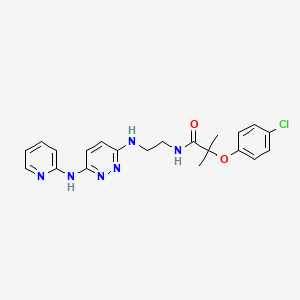
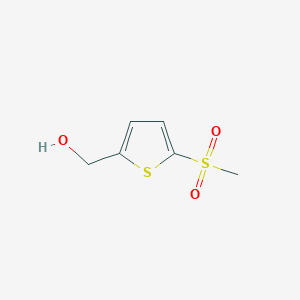
![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)
![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)
![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)